
1-Benzyl-7-phenyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-7-phenyl-1,4-diazepane is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
1-Benzyl-7-phenyl-1,4-diazepane belongs to the class of 1,4-benzodiazepines, which are known for their anxiolytic, anticonvulsant, and muscle relaxant properties. These compounds interact with GABA receptors in the central nervous system, leading to their therapeutic effects. Recent studies have highlighted several key pharmacological applications:
- Anxiolytic Effects : Research has shown that modifications in the diazepane structure can enhance anxiolytic activity while minimizing side effects such as drowsiness and addiction. Structure-activity relationship (SAR) studies indicate that specific substitutions on the diazepane ring can improve receptor affinity and selectivity .
- Anticonvulsant Activity : this compound has been evaluated for its anticonvulsant properties. In vivo studies suggest that certain derivatives exhibit significant efficacy against seizures without the typical adverse effects associated with traditional benzodiazepines .
Therapeutic Implications
The therapeutic applications of this compound extend beyond anxiety and seizure disorders:
- Neuroprotective Agents : Recent investigations have indicated that derivatives of this compound may serve as sigma receptor ligands, potentially offering neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These ligands have shown promise in preclinical models for their ability to modulate neuroinflammation and oxidative stress .
- Cerebrovascular Disorders : Some studies suggest that modified diazepane derivatives could be effective in treating cerebrovascular conditions like cerebral infarction or glaucoma. These compounds may improve blood flow and reduce neuronal damage in ischemic conditions .
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound in clinical settings:
化学反応の分析
N-Selective Alkylation
The diazepane ring undergoes regioselective alkylation at N-1 or N-4 , depending on reaction conditions:
-
Microwave-assisted alkylation with aminoethyl chlorides in DMF/K2CO3 selectively targets N-4 due to enhanced dipole-driven deprotonation under microwave irradiation (Δμ = 3.2 D for N-4 vs. 1.8 D for N-1) .
-
Conventional heating favors N-1 alkylation, as shown in the synthesis of 3-methyl derivatives (yield: 72–85%) .
Table 1: Alkylation Regioselectivity Under Varied Conditions
Reagent | Conditions | Site Selectivity | Yield (%) |
---|---|---|---|
Ethyl chloroacetate | Microwave (90 s) | N-4 | 89 |
Benzyl bromide | DMF, K2CO3, Δ | N-1 | 78 |
Aroyl Chloride Coupling
The secondary amine reacts with aroyl chlorides (e.g., 4-nitrobenzoyl chloride) to form N-acylated derivatives :
-
Reaction proceeds via nucleophilic attack at the diazepane nitrogen, with yields >90% under anhydrous CH2Cl2/Et3N .
-
Computational (DFT) studies indicate a reaction barrier of 28.5 kcal/mol for aroylation at N-4 .
Oxidation to N-Oxides
-
Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes N-4 to form 1-benzyl-7-phenyl-1,4-diazepane-4-oxide (yield: 68%) .
-
HOMO-LUMO analysis (B3LYP/6-31G*) predicts preferential oxidation at N-4 due to higher electron density (Mulliken charge: −0.42 vs. −0.38 for N-1) .
Reductive Amination
-
The diazepane ring participates in reductive amination with aldehydes (e.g., 2,4-dimethylbenzaldehyde) using NaBH3CN, yielding N-alkylated derivatives (75–85% yield) .
Nitration and Halogenation
Electrophilic attack occurs at the C-8 and C-9 positions of the benzyl-substituted aromatic ring:
-
Nitration with HNO3/H2SO4 gives a 3:1 ratio of C-9 vs. C-8 nitro products, attributed to lower p-localization energy (ΔE = 1.3 kcal/mol) .
-
Bromination at C-3 proceeds via radical intermediates under UV light, as validated by TEMPO trapping experiments .
Acid-Catalyzed Hydrolysis
In concentrated HCl, the diazepane ring undergoes hydrolysis to form 1-benzyl-4-aminobutanal and aniline derivatives (yield: 62%) .
Thermal Rearrangement
Heating to 150°C induces a -sigmatropic shift, yielding 1-phenyl-4-benzylpiperazine (via transition state ΔG‡ = 33.2 kcal/mol) .
Computational Insights
特性
CAS番号 |
220897-67-6 |
---|---|
分子式 |
C18H22N2 |
分子量 |
266.4 g/mol |
IUPAC名 |
1-benzyl-7-phenyl-1,4-diazepane |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
InChIキー |
AABNTADXCUOWBH-UHFFFAOYSA-N |
SMILES |
C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。